(E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one is a synthetic organic compound that features a combination of azetidine, triazole, and chalcone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Azetidine Ring: This step may involve the cyclization of a suitable precursor, such as an amino alcohol or an amino halide.
Chalcone Formation: The final step involves the Claisen-Schmidt condensation between an aromatic aldehyde and a ketone to form the chalcone structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone moiety to dihydrochalcones or other reduced forms.
Substitution: The triazole and azetidine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce dihydrochalcones.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Industry
In industry, the compound’s structural features may be exploited for the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of (E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with enzymes, receptors, or other molecular targets to exert its effects. The triazole ring, for example, is known to bind to metal ions and can inhibit certain enzymes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one: This compound is unique due to the combination of azetidine, triazole, and chalcone moieties.
Chalcones: Compounds with the chalcone structure are known for their diverse biological activities.
Triazoles: Triazole-containing compounds are widely studied for their antimicrobial and anticancer properties.
Azetidines: Azetidine derivatives are of interest due to their potential as building blocks in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which combines the properties of chalcones, triazoles, and azetidines
Properties
IUPAC Name |
(E)-3-phenyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c25-20(12-11-16-7-3-1-4-8-16)23-13-18(14-23)24-15-19(21-22-24)17-9-5-2-6-10-17/h1-12,15,18H,13-14H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHWJVVBMCDDSP-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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